N-ethyl-N-(2-hydroxyethyl)pentanamide

physicochemical characterization lipophilicity prediction solvent selection

Sourcing structurally precise N-substituted amides with reliable batch-to-batch consistency presents a challenge for polymer and extraction research. N-Ethyl-N-(2-hydroxyethyl)pentanamide (CAS 1011571-51-9) addresses this need with a defined purity of 95% and full analytical verification. - Single terminal hydroxyl group enables controlled chain termination or functionalization in polyurethane synthesis. - Intermediate XLogP3-AA of 0.8 and TPSA of 40.5 Ų offer a distinct solubility profile for selective liquid-liquid extractions. - Batch-specific certificates (NMR, HPLC, GC) provided, eliminating analytical uncertainty in method development.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 1011571-51-9
Cat. No. B3373695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-(2-hydroxyethyl)pentanamide
CAS1011571-51-9
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC)CCO
InChIInChI=1S/C9H19NO2/c1-3-5-6-9(12)10(4-2)7-8-11/h11H,3-8H2,1-2H3
InChIKeyZJHIJDMBYZSQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-N-(2-hydroxyethyl)pentanamide: Identity & Physicochemical Profile


N-Ethyl-N-(2-hydroxyethyl)pentanamide (CAS 1011571-51-9) is an N,N-disubstituted tertiary amide derivative bearing both a pentanoyl (C5) acyl chain and a terminal 2-hydroxyethyl functionality [1]. Its molecular formula is C9H19NO2 with a molecular weight of 173.25 g/mol [1]. The compound is commercially available at a standard purity of 95%, with batch-specific analytical certificates including NMR, HPLC, and GC available from multiple global vendors . Computed physicochemical descriptors include an XLogP3-AA value of 0.8, one hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area of 40.5 Ų, and six rotatable bonds [1]. These properties position this compound within a specific window of hydrophilicity-lipophilicity balance that distinguishes it from structurally related N-substituted amides [1].

Scaffold N,N-disubstituted tertiary amide with single hydroxyl handle
Profile Balanced hydrophilicity-lipophilicity for biphasic and solvent applications
Quality Standard purity available with batch-specific NMR, HPLC, GC certificates

N-Ethyl-N-(2-hydroxyethyl)pentanamide: Irreplaceable by Structural Analogs


Structural variations among N-substituted amides—specifically the length of the acyl chain, the nature of N-alkyl substituents, and the presence or absence of terminal hydroxyl functionality—exert non-linear effects on critical performance parameters including solubility profile, hydrogen-bonding capacity, and surface activity. Even closely related analogs such as N-(2-hydroxyethyl)pentanamide (CAS 88542-84-1) or N,N-bis(2-hydroxyethyl)pentanamide (CAS 70942-03-9) exhibit measurably different physicochemical signatures [1]. The presence of the N-ethyl substituent in the target compound, combined with a single 2-hydroxyethyl group, creates a unique balance: lower molecular weight than bis-hydroxyethyl derivatives while retaining the hydrogen-bond donor capacity absent in fully N-alkylated tertiary amides. Substitution without careful evaluation of these differential properties risks compromised performance in applications ranging from extraction solvents to polymer intermediates [2].

Missing N-ethyl group
N-(2-hydroxyethyl)pentanamide alters solubility profile and hydrogen-bonding capacity relative to the target compound.
Extra hydroxyl substitution
N,N-bis(2-hydroxyethyl)pentanamide introduces a second H-bond donor, increasing polarity and may shift partitioning behavior.
Non-hydroxylated dialkyl amides
Lack of hydroxyl group removes hydrogen-bond donor capacity, limiting derivatization and polymer crosslinking utility.

N-Ethyl-N-(2-hydroxyethyl)pentanamide: Evidence-Based Comparison to Analogs


Lipophilicity Balance vs. Bis-Hydroxyethyl Analog

The XLogP3-AA value of N-ethyl-N-(2-hydroxyethyl)pentanamide is 0.8 [1]. While experimental octanol-water partition coefficients for the N,N-bis(2-hydroxyethyl)pentanamide analog (CAS 70942-03-9) have not been reported in the peer-reviewed literature, the presence of a second hydroxyl group in that analog is structurally predicted to reduce lipophilicity relative to the target compound. This difference in predicted hydrophilicity-lipophilicity balance directly impacts solvent extraction efficiency and partitioning behavior in biphasic systems.

Lipophilicity vs. Bis-OH
Class-level inference
XLogP3-AA: 0.8 (target)
Comparator bis-OH: predicted lower
Supports lipophilicity-based extraction screening.
Experimental LogP for bis-OH analog not reported.
physicochemical characterization lipophilicity prediction solvent selection

Hydrogen-Bond Donor Capacity Compared to Analogs

N-ethyl-N-(2-hydroxyethyl)pentanamide contains one hydrogen bond donor (the terminal hydroxyl group) and two hydrogen bond acceptors (the amide carbonyl oxygen and the hydroxyl oxygen) [1]. In contrast, unsubstituted N,N-dialkylpentanamides lacking hydroxyl functionality possess zero hydrogen bond donors. The N,N-bis(2-hydroxyethyl)pentanamide analog contains two hydrogen bond donors . This intermediate donor count positions the target compound between fully non-hydroxylic tertiary amides and bis-hydroxyethyl derivatives in terms of capacity for intermolecular hydrogen-bonding networks.

Hydrogen-Bond Donors
Class-level inference
1 H-bond donor (target)
vs 2 (bis-OH), 0 (non-hydroxy)
Controls hydrogen-bonding interactions in polymer design.
Computed property; confirm in application matrix.
hydrogen bonding solubility molecular recognition

Synthetic Accessibility via One-Step Vilsmeier Synthesis

A protocol for the one-step synthesis of N-ethyl-N-(2-hydroxyethyl)pentanamide has been reported, achieving quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by 1H-, 2H-, and 13C-NMR spectroscopy, as well as IR and Raman spectroscopy [1]. While comparative yield data for the synthesis of analogous N,N-bis(2-hydroxyethyl)pentanamide under identical conditions are not available in the peer-reviewed literature, the quantitative yield for the target compound under these mild conditions indicates favorable reaction kinetics that may translate to cost-effective laboratory-scale preparation.

One-Step Synthesis Yield
Cross-study comparable
Quantitative yield (target)
Comparator data under identical conditions not available
Reported synthesis context supports lab-scale preparation.
One-step Vilsmeier conditions; no identical-condition comparator yield.
synthetic methodology reaction yield process chemistry

Polar Surface Area (TPSA) vs. Structural Analogs

The topological polar surface area (TPSA) of N-ethyl-N-(2-hydroxyethyl)pentanamide is 40.5 Ų [1]. This value reflects contributions from the amide carbonyl and the single hydroxyl oxygen. By structural class inference, N,N-bis(2-hydroxyethyl)pentanamide, bearing an additional hydroxyl group, would possess a higher TPSA (estimated approximately 60.7 Ų based on additive fragment contributions), while N,N-diethylpentanamide (zero hydroxyl groups) would exhibit a TPSA of approximately 20.3 Ų. TPSA values correlate with aqueous solubility and membrane permeability in biological and separation applications.

TPSA vs. Analogs
Class-level inference
TPSA: 40.5 Ų (target)
~60.7 Ų (bis-OH est.), ~20.3 Ų (non-OH est.)
Intermediate polar surface area supports moderate polarity applications.
Estimates based on fragment contributions; experimental data lacking.
polar surface area membrane permeability solubility prediction

Molecular Weight and Rotatable Bonds vs. Related Amides

N-ethyl-N-(2-hydroxyethyl)pentanamide has a molecular weight of 173.25 g/mol and six rotatable bonds [1]. The N-(2-hydroxyethyl)pentanamide analog (CAS 88542-84-1), lacking the N-ethyl substituent, has a molecular formula of C7H15NO2 and correspondingly lower molecular weight (calculated 145.20 g/mol) and fewer rotatable bonds . The N,N-bis(2-hydroxyethyl)pentanamide analog (CAS 70942-03-9) has a molecular formula of C9H19NO3 and an additional oxygen atom, increasing molecular weight to approximately 189.25 g/mol . These differences affect physical properties including boiling point, viscosity, and density.

MW & Rotatable Bonds
Class-level inference
MW: 173.25 g/mol, 6 rot. bonds (target)
vs ~145.20 (mono-sub), ~189.25 (bis-OH)
Intermediate molecular weight may influence volatility and handling.
Computed values; physical properties to verify.
molecular weight conformational flexibility viscosity

Safety Profile and Hazard Classification

N-ethyl-N-(2-hydroxyethyl)pentanamide carries GHS07 classification with the signal word 'Warning' and specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is consistent across multiple vendor SDS documents and establishes a baseline for safe handling practices. Comparative hazard data for N,N-bis(2-hydroxyethyl)pentanamide and N-(2-hydroxyethyl)pentanamide are not readily available in public SDS repositories, precluding direct risk-benefit comparison at this time.

Hazard Classification
Supporting evidence
GHS07 Warning; H302, H315, H319, H335
Comparator SDS data unavailable
Documented hazard profile supports procurement safety planning.
Vendor SDS; no comparative analog SDS for risk-benefit assessment.
hazard classification safety data procurement risk

N-Ethyl-N-(2-hydroxyethyl)pentanamide: Validated Application Scenarios


Monomer Precursor for Bio-Based Polyurethane Synthesis

Compounds structurally related to N-ethyl-N-(2-hydroxyethyl)pentanamide, specifically 4-hydroxy-N-(2-hydroxyethyl)-pentanamide, have been demonstrated as viable diol monomers for polyurethane synthesis via polymerization with aliphatic and aromatic di-isocyanates at 140 °C in N,N-dimethylacetamide (DMA) with triethylamine catalyst . The target compound, bearing a single terminal hydroxyl group, may serve as a chain-terminating agent or as a precursor to diol monomers following further functionalization. Its intermediate TPSA of 40.5 Ų and single hydrogen bond donor capacity [3] suggest utility in controlling crosslinking density and modulating hydrogen-bonding interactions in the resulting polymer network .

Biphasic Extraction Solvent for Workup & Purification

With an XLogP3-AA value of 0.8 , N-ethyl-N-(2-hydroxyethyl)pentanamide occupies a lipophilicity window that is intermediate between highly water-miscible polar amides and fully hydrophobic solvents. This balanced partition coefficient may confer utility as an extraction solvent in liquid-liquid separations where selective partitioning of moderately polar organic compounds from aqueous reaction mixtures is required. The six rotatable bonds provide conformational flexibility that may enhance solvation of structurally diverse solutes. Quantitative extraction efficiency data for specific analytes remain to be established in the peer-reviewed literature.

Synthetic Intermediate for Amide-Functionalized Building Blocks

The quantitative-yield, one-step synthesis of N-ethyl-N-(2-hydroxyethyl)pentanamide under adapted Vilsmeier conditions demonstrates that this compound can be reliably prepared in the laboratory setting. The presence of a free terminal hydroxyl group enables further derivatization via esterification, etherification, or oxidation reactions, positioning this compound as a versatile intermediate for constructing more complex amide-functionalized molecules. The well-characterized spectroscopic profile (1H-, 2H-, 13C-NMR, IR, Raman) facilitates analytical verification of reaction outcomes.

Reference Standard for Analytical Method Development

The compound is commercially available with standard purity of 95% and vendor-provided batch-specific analytical certificates including NMR, HPLC, and GC . Combined with the detailed spectroscopic characterization data available in the primary literature [3], this supports the use of N-ethyl-N-(2-hydroxyethyl)pentanamide as a reference standard for developing and validating analytical methods targeting N-substituted pentanamides and related tertiary amide derivatives in complex sample matrices.

Application
Selection Property
Validation Focus
Polyurethane monomer research
Single hydroxyl functionality
Crosslinking density and H-bonding control
Biphasic extraction studies
Moderate lipophilicity profile
Partitioning efficiency validation
Amide-functionalized building block synthesis
One-step synthetic accessibility
Derivatization pathway verification
Analytical reference standard development
Standard purity with batch analytics
Method accuracy and precision validation

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